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Compound of Interest

Compound Name: Gantacurium chloride

Cat. No.: B1674625 Get Quote

Gantacurium and its analogs represent a class of non-depolarizing neuromuscular blocking

agents designed for rapid onset and predictable, controllable duration of action. Their unique

metabolic pathways offer advantages over existing clinical options. This guide provides a

detailed comparison of the pharmacokinetic profiles of gantacurium and its key analogs,

CW002 and CW011, supported by experimental data for researchers, scientists, and drug

development professionals.

Pharmacokinetic Profiles: A Tabular Comparison
The pharmacokinetic parameters of gantacurium and its analogs have been characterized in

both preclinical and clinical studies. The following table summarizes the key quantitative data

available for comparison.
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Parameter Gantacurium CW002 CW011

Drug Class

Asymmetric

enantiomeric

isoquinolinium diester

of chlorofumaric

acid[1]

Symmetrical

benzoquinolinium

fumarate diester[1]

Asymmetrical

maleate, non-

halogenated olefinic

diester[1]

ED95 (Humans) 0.19 mg/kg[1][2] 0.077 mg/kg
0.025 mg/kg (in

animals)

Onset of Action (at ~2-

3x ED95)
~1.5 minutes ~1.5 minutes

Not specified in

humans

Clinical Duration (to

25% recovery)

Ultra-short (≤10

minutes)

Intermediate (~33.8

minutes)

Longer than

gantacurium, shorter

than cisatracurium

(~20.8 min in animals)

Recovery Index (25-

75%)
~3 minutes ~14 minutes

Not specified in

humans

Spontaneous

Recovery (to TOF

≥0.9)

~15 minutes ~73 minutes
Not specified in

humans

Metabolism

Rapid inactivation by

L-cysteine adduction

and slower ester

hydrolysis

Slower L-cysteine

adduction and alkaline

hydrolysis

L-cysteine adduction

Half-life (t½) of

Hydrolysis
56 minutes 495 minutes Not specified

Reversal Agent L-cysteine L-cysteine L-cysteine

Experimental Protocols
The pharmacokinetic and pharmacodynamic data presented above are derived from a series of

preclinical and clinical studies. While specific parameters may vary between individual studies,

the general methodologies are outlined below.
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Preclinical Studies (Animal Models):

Animal Models: Studies have been conducted in various animal models, including Rhesus

monkeys, dogs, cats, and guinea pigs.

Dose-Ranging Studies: To determine the ED95 (the dose required to produce 95%

suppression of the first twitch of the train-of-four), escalating doses of the neuromuscular

blocking agent are administered intravenously.

Pharmacodynamic Measurements: Neuromuscular function is typically monitored by

stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the evoked muscle

response (e.g., adductor pollicis muscle twitch) using a force transducer. Parameters such

as onset time, clinical duration, and recovery indices are recorded.

Cardiovascular Safety: Hemodynamic parameters, including blood pressure and heart rate,

are monitored to assess for potential cardiovascular side effects, such as histamine release.

In Vitro Studies: The rate of L-cysteine adduction and hydrolysis is determined in vitro to

predict the duration of action and the effectiveness of L-cysteine as a reversal agent.

Clinical Studies (Human Volunteers):

Study Design: Phase I clinical trials are typically single-ascending dose, randomized,

placebo-controlled studies conducted in healthy adult volunteers under general anesthesia.

Subject Population: Healthy volunteers are enrolled to assess safety, tolerability,

pharmacokinetics, and potency.

Anesthetic Regimen: Anesthesia is maintained with agents such as sevoflurane, propofol,

and fentanyl to ensure a stable level of neuromuscular blockade assessment.

Pharmacokinetic Sampling: Serial arterial or venous blood samples are collected at

predefined time points following drug administration. Plasma concentrations of the drug are

then quantified using a validated analytical method, such as high-performance liquid

chromatography with tandem mass spectrometry (HPLC-MS/MS).
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Pharmacodynamic Monitoring: Similar to preclinical studies, neuromuscular function is

monitored using acceleromyography or mechanomyography of the adductor pollicis muscle

following ulnar nerve stimulation.

Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The collected plasma

concentration and neuromuscular function data are analyzed using population PK/PD

modeling software to characterize the dose-concentration-response relationship and to

simulate the effects at different doses.

Visualizing Experimental and Logical Workflows
To better understand the processes involved in the pharmacokinetic evaluation of these

compounds, the following diagrams illustrate a typical experimental workflow and the logical

relationship of pharmacokinetic parameter derivation.
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Figure 1: Experimental workflow for pharmacokinetic evaluation.
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Figure 2: Derivation of comparative pharmacokinetic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1674625#comparative-pharmacokinetics-of-
gantacurium-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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